molecular formula C14H10F3N3O2S B6287806 Ethyl 2-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate CAS No. 2436770-76-0

Ethyl 2-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate

Cat. No.: B6287806
CAS No.: 2436770-76-0
M. Wt: 341.31 g/mol
InChI Key: MWEVUORWZQOPTG-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound . It’s part of a class of compounds that have been synthesized extensively due to their synthetic utility and their wide range of uses in medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds has been achieved through various methods. For instance, 2,6-disubstituted-imidazo[2,1-b][1,3,4]thiadiazoles have been synthesized under microwave activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones . Another method involves the use of a Stille coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound is complex, as it includes multiple heterocyclic rings . These rings include an imidazole ring, a thiadiazole ring, and a phenyl ring with a trifluoromethyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. For instance, the synthesis of similar compounds involves reactions such as microwave activation and Stille coupling .

Biochemical Analysis

Properties

IUPAC Name

ethyl 2-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O2S/c1-2-22-12(21)10-7-20-13(18-10)23-11(19-20)8-3-5-9(6-4-8)14(15,16)17/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEVUORWZQOPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)SC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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